molecular formula C21H26N2O3S B249197 1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine

1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine

Cat. No. B249197
M. Wt: 386.5 g/mol
InChI Key: CRYYJOZHVYTPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine (DMBMPP) is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. DMBMPP has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine acts as a selective agonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. The activation of the 5-HT1A receptor leads to the inhibition of the adenylyl cyclase enzyme and the opening of potassium channels, resulting in the hyperpolarization of the neuron and the inhibition of neurotransmitter release. This mechanism of action is responsible for the anxiolytic and antipsychotic effects of 1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine.
Biochemical and Physiological Effects:
1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine has been shown to have anxiolytic and antipsychotic effects in animal models. In a study conducted on rats, 1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine was found to reduce anxiety-like behavior in the elevated plus maze test. In another study, 1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine was found to have antipsychotic effects in the apomorphine-induced stereotypy test. 1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine has also been shown to have a low affinity for other receptors such as the dopamine D2 receptor, which is responsible for the side effects of typical antipsychotic drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine is its high selectivity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. Another advantage is its low affinity for other receptors, which reduces the risk of side effects. However, one of the limitations of 1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine is its low solubility in aqueous solutions, which makes it difficult to administer in vivo.

Future Directions

1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine has potential applications in various fields, and future research can focus on the following directions:
1. Development of new derivatives of 1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine with improved solubility and pharmacokinetic properties.
2. Investigation of the role of the 5-HT1A receptor in the pathophysiology of psychiatric disorders such as depression, anxiety, and schizophrenia.
3. Evaluation of the anxiolytic and antipsychotic effects of 1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine in clinical trials.
4. Investigation of the potential neuroprotective effects of 1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine in animal models of neurodegenerative diseases.
5. Exploration of the structure-activity relationship of 1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine and its derivatives to develop more potent and selective agonists of the 5-HT1A receptor.
Conclusion:
In conclusion, 1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. 1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. 1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine has potential applications in neuroscience, pharmacology, and medicinal chemistry, and future research can focus on the development of new derivatives, investigation of the role of the 5-HT1A receptor in psychiatric disorders, evaluation of the anxiolytic and antipsychotic effects in clinical trials, investigation of the potential neuroprotective effects, and exploration of the structure-activity relationship.

Synthesis Methods

1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine can be synthesized using various methods, including the reaction of 1-(3,5-dimethoxybenzoyl)piperazine with 4-(methylsulfanyl)benzyl chloride in the presence of a base such as potassium carbonate. Another method involves the reaction of 1-(3,5-dimethoxybenzoyl)piperazine with 4-(methylsulfanyl)benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The yield of 1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine using these methods is around 50-60%.

Scientific Research Applications

1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine has been shown to exhibit potent and selective agonism at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. In pharmacology, 1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine has been shown to have antipsychotic and anxiolytic effects in animal models. In medicinal chemistry, 1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine has been used as a lead compound for the development of new drugs targeting the 5-HT1A receptor.

properties

Product Name

1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C21H26N2O3S/c1-25-18-12-17(13-19(14-18)26-2)21(24)23-10-8-22(9-11-23)15-16-4-6-20(27-3)7-5-16/h4-7,12-14H,8-11,15H2,1-3H3

InChI Key

CRYYJOZHVYTPDJ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)SC)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)SC)OC

Origin of Product

United States

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